N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound features a combination of thiophene and tetrahydroquinoline moieties, which may impart specific chemical properties beneficial for various applications.
This compound can be classified under organic compounds with the chemical formula C12H12N2O2S2. Its molecular weight is approximately 280.37 g/mol, and it appears as a white to light yellow solid. The compound is also referred to by its systematic name, reflecting its structural components.
The compound belongs to the class of oxalamides, which are derivatives of oxalic acid where one or both hydrogen atoms are replaced by organic groups. It also contains thiophene rings, which are five-membered aromatic heterocycles containing sulfur. This classification suggests potential applications in pharmaceuticals and materials science due to the reactivity and stability of the thiophene unit.
The synthesis of N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purity during synthesis but are not extensively covered in the available literature.
The molecular structure of N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide can be represented using various chemical notation systems:
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
NOSYGNWELJYIQH-UHFFFAOYSA-N
These notations provide insights into the connectivity of atoms within the molecule and facilitate computational modeling.
The compound's empirical formula is C12H12N2O2S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific ratios. The arrangement of these atoms contributes to its chemical behavior and potential reactivity.
N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is expected to undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential utility in developing new materials or pharmaceuticals.
The compound appears as a white to light yellow solid with moderate stability under standard laboratory conditions. Its melting point and solubility characteristics would need to be experimentally determined for practical applications.
The chemical properties include:
Data regarding specific reactivity profiles under varying conditions would enhance understanding for applications in synthesis and formulation.
N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide has several potential applications:
Research continues into optimizing these applications and exploring new uses based on the compound's unique structural features .
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5